(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with a suitable phenol derivative under basic conditions to form the pyridine intermediate.
Aldol Condensation: The pyridine intermediate is then subjected to an aldol condensation reaction with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This step forms the this compound compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Heparinoids: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
(2E)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is unique due to its specific substitution pattern on the pyridine ring and its phenylprop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3NO2/c22-17-12-16(21(23,24)25)13-26-20(17)28-19-9-5-4-8-15(19)10-11-18(27)14-6-2-1-3-7-14/h1-13H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEYUEMMPMPAMC-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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